Product packaging for Sulfur difluoride(Cat. No.:CAS No. 13814-25-0)

Sulfur difluoride

Cat. No.: B1211677
CAS No.: 13814-25-0
M. Wt: 70.06 g/mol
InChI Key: QTJXVIKNLHZIKL-UHFFFAOYSA-N
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Description

Sulfur difluoride (SF₂) is an inorganic compound recognized for its high instability and reactivity, making it a specialized reagent for fundamental research in synthetic and organofluorine chemistry . It is typically generated in situ for immediate use in further reactions due to its tendency to dimerize . Its molecular structure is characterized by an F-S-F bond angle of approximately 98° and a bond length of 159 pm . This compound can be synthesized through the reaction of sulfur dichloride (SCl₂) with potassium fluoride (KF) or mercury(II) fluoride (HgF₂) at low pressures . One of its primary research applications is its role as a precursor or reactive intermediate in the formation of more complex sulfur-fluorine compounds. For instance, it readily inserts into S-F bonds, leading to the formation of dimers like FSSF₃ . The broader class of sulfur-fluorine compounds, including sulfonyl fluorides, has gained significant attention in drug discovery through Sulfur Fluoride Exchange (SuFEx) click chemistry . While sulfonyl fluorides are more commonly used in this context for their balance of stability and reactivity under physiological conditions, the fundamental reactivity of small molecules like SF₂ underpins the development of this field . Researchers value SF₂ for exploring novel synthetic pathways and developing new fluorinated building blocks. Handling SF₂ requires specialized equipment and expertise. It is critical to use spark-proof tools and operate in a well-ventilated area, using appropriate personal protective equipment. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F2S B1211677 Sulfur difluoride CAS No. 13814-25-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13814-25-0

Molecular Formula

F2S

Molecular Weight

70.06 g/mol

IUPAC Name

fluoro thiohypofluorite

InChI

InChI=1S/F2S/c1-3-2

InChI Key

QTJXVIKNLHZIKL-UHFFFAOYSA-N

SMILES

FSF

Canonical SMILES

FSF

Other CAS No.

13814-25-0

Synonyms

SF2 compound
sulfur difluoride
sulfur fluoride

Origin of Product

United States

Synthetic Methodologies of Sulfur Difluoride

Gas-Phase Synthesis Routes

The generation of SF₂ typically involves reactions that form the S-F bonds under controlled conditions.

Halogen exchange reactions, where a more electronegative halogen (fluorine) replaces other halogens in a sulfur compound, represent a key method for SF₂ synthesis. Sulfur dichloride (SCl₂) can be reacted with certain metal fluorides to produce sulfur difluoride.

Reaction with Potassium Fluoride (B91410) (KF): Sulfur dichloride reacts with potassium fluoride at low pressures to yield this compound and potassium chloride. SCl₂ + 2 KF → SF₂ + 2 KCl wikipedia.org

Reaction with Mercury(II) Fluoride (HgF₂): Similarly, mercury(II) fluoride can be employed as a fluorinating agent with sulfur dichloride to produce SF₂. SCl₂ + HgF₂ → SF₂ + HgCl₂ wikipedia.org

These reactions are typically carried out under reduced pressure to favor the formation and isolation of the less stable SF₂.

Another established route for synthesizing this compound involves the reaction between oxygen difluoride (OF₂) and hydrogen sulfide (B99878) (H₂S). This reaction produces this compound along with water.

OF₂ + H₂S → SF₂ + H₂O wikipedia.org

This method provides an alternative pathway for generating SF₂, leveraging the reactivity of both OF₂ and H₂S.

Halogen Exchange Reactions with Metal Fluorides

Challenges and Considerations in Synthesis and Isolation

The extreme instability of this compound necessitates specialized techniques for its synthesis, handling, and study.

This compound is characterized by its high reactivity and significant thermal instability. At room temperature, it tends to decompose rapidly, often dimerizing to form FSSF₃, an unsymmetrical isomer of disulfur (B1233692) tetrafluoride (S₂F₄). This dimerization is thought to occur via the insertion of one SF₂ molecule into the S-F bond of another. wikipedia.orgrsc.org

The S-F bond length in SF₂ is approximately 159 pm, and the F-S-F bond angle is around 98°. wikipedia.orgd-nb.info These structural features contribute to its inherent instability. Due to this reactivity, SF₂ cannot be handled using standard laboratory procedures applicable to more stable compounds.

Given its tendency to decompose, this compound can only be effectively handled and studied when it is either present in low-temperature matrices or highly diluted in the gas phase. rsc.org These methods aim to minimize the concentration of SF₂ molecules, thereby reducing the frequency of bimolecular reactions that lead to decomposition or dimerization. Techniques such as low-temperature matrix isolation or rapid dilution with inert gases are crucial for preserving the integrity of SF₂ for spectroscopic analysis or further reaction studies.

Compound List

this compound (SF₂)

Sulfur dichloride (SCl₂)

Potassium fluoride (KF)

Mercury(II) fluoride (HgF₂)

Potassium chloride (KCl)

Mercury(II) chloride (HgCl₂)

Oxygen difluoride (OF₂)

Hydrogen sulfide (H₂S)

Water (H₂O)

Disulfur tetrafluoride (S₂F₄)

Disulfur trifluoride (FSSF₃)

Molecular Structure and Advanced Bonding Theory

Electronic Configuration and Valence State of Sulfur in SF₂

Sulfur (S), located in the third period and Group 16 of the periodic table, has an atomic number of 16. Its ground-state electron configuration is 1s²2s²2p⁶3s²3p⁴. The valence electrons are in the n=3 shell, specifically 3s²3p⁴. In the context of SF₂, sulfur acts as the central atom, bonded to two fluorine atoms. To form these bonds, sulfur utilizes its valence electrons. The presence of two lone pairs on the sulfur atom, in addition to the two bonding pairs with fluorine, is crucial for determining the molecule's geometry and properties. The valence state of sulfur in SF₂ can be considered as having expanded its octet in terms of electron domains, though the formal charge distribution and bonding can be complex and are better described by advanced theories.

Orbital Hybridization and Molecular Geometry

The spatial arrangement of atoms in SF₂ is governed by the repulsion between electron pairs around the central sulfur atom, as described by the Valence Shell Electron Pair Repulsion (VSEPR) model.

According to VSEPR theory, the central sulfur atom in SF₂ is surrounded by four electron domains: two bonding pairs (S-F bonds) and two lone pairs. These four electron domains arrange themselves in a tetrahedral electron-domain geometry to minimize repulsion. However, the molecular geometry, which considers only the positions of the atoms, is determined by the arrangement of the bonding pairs. With two bonding pairs and two lone pairs, the VSEPR model predicts a bent or V-shaped molecular geometry for SF₂ topblogtenz.compearson.combrainly.comvaia.comgeometryofmolecules.comyoutube.com. The lone pairs exert a stronger repulsive force than the bonding pairs, pushing the S-F bonds closer together and reducing the bond angle from the ideal tetrahedral angle of 109.5°.

Experimental techniques provide precise values for the bond lengths and angles within the SF₂ molecule.

ParameterValueMethod of DeterminationReference(s)
S-F Bond Length~0.161 nmElectron diffraction, Microwave spectroscopy, Calculation guidechem.com
F-S-F Bond Angle~98.3° - 104.5°Electron diffraction, Microwave spectroscopy, Calculation brainly.comquora.comyoutube.combrainly.comquora.com

Note: Experimental values can vary slightly depending on the specific measurement technique and computational methods used.

Experimental studies and computational analyses indicate that the sulfur-fluorine (S-F) bond length in SF₂ is approximately 0.161 nanometers (or 1.61 Å) guidechem.com. This value is consistent with single covalent bonds between sulfur and fluorine.

The experimentally determined F-S-F bond angle in sulfur difluoride is reported to be around 98.3° to 104.5° brainly.comquora.comyoutube.combrainly.comquora.com. This angle is significantly less than the ideal tetrahedral angle of 109.5° due to the strong repulsive forces exerted by the two lone pairs on the central sulfur atom, which compress the bonding angle between the fluorine atoms.

Experimental Determination of Molecular Parameters

Precise Bond Lengths (S-F)

Advanced Theoretical Models of Chemical Bonding

While VSEPR theory provides a robust framework for predicting molecular geometry, more advanced theories offer deeper insights into the nature of chemical bonding in SF₂.

Molecular Orbital (MO) Theory provides a more detailed understanding by considering the delocalization of electrons across the entire molecule. In SF₂, MO theory describes the formation of molecular orbitals from the atomic orbitals of sulfur and fluorine. The molecule has a total of 16 valence electrons (6 from sulfur and 7 from each of the two fluorine atoms) chegg.comck12.org. The bonding in SF₂ involves the formation of sigma bonds between sulfur and fluorine, along with the lone pairs on sulfur occupying non-bonding or antibonding orbitals. The specific arrangement and energies of these molecular orbitals explain the molecule's stability (or lack thereof) and its electronic properties chegg.comacs.org.

Valence Bond (VB) Theory , particularly in its advanced forms like "increased-valence" structures or by incorporating concepts like three-center four-electron (3c/4e) bonding, can also be applied to explain the bonding in hypervalent molecules like SF₂. These models attempt to account for the electron distribution and bonding characteristics that might not be fully captured by simpler Lewis structures or basic hybridization schemes acs.orgresearchgate.netpearson.com. The participation of sulfur's d-orbitals in bonding, while debated, is sometimes invoked in more complex models to explain the bonding in sulfur compounds, though for SF₂, the sp³ hybridization model is generally sufficient to explain its bent geometry guidechem.comvaia.comchemistrysteps.com.

Compound List:

this compound (SF₂)

Applications of Generalized Valence Bond (GVB) Theory

Generalized Valence Bond (GVB) theory, and its spin-coupled variant (SCGVB), offers a more accurate description of electron distribution and bonding in molecules like SF₂. Unlike traditional molecular orbital (MO) theory, GVB theory allows for the explicit representation of electron pairing and delocalization through the use of non-orthogonal, localized orbitals liverpool.ac.ukwhiterose.ac.uk. Studies utilizing GVB theory have been instrumental in elucidating the electronic structure of SF₂ and related sulfur fluorides, particularly in understanding the nature of the sulfur-fluorine bonds and the role of lone pairs on the sulfur atom artofproblemsolving.comnih.govresearchgate.netacs.orgacs.org. This approach has provided insights into the stability of various electronic states and the mechanisms of bond formation, which are critical for understanding the reactivity of SF₂ artofproblemsolving.comnih.govresearchgate.netacs.orgacs.org. GVB calculations have also been employed to analyze excited states of SF₂, such as the ³B₁ state, which exhibits characteristics of recoupled pair bonding artofproblemsolving.comnih.gov.

Analysis of Recoupled Pair Bonding in Sulfur Fluorides

Recoupled pair bonding (RPB) is a theoretical concept that explains the bonding in hypervalent molecules, including many sulfur fluorides. It describes a bonding process where electrons from a lone pair on a central atom are "recoupled" with electrons from a ligand to form new bonds researchgate.netacs.orgaip.org. This mechanism is crucial for understanding how sulfur, with its valence electrons, can form more bonds than predicted by a simple octet rule. In SF₂, the presence of two lone pairs on the sulfur atom, in addition to the two S-F bonds, contributes to its bent molecular geometry and influences its electronic structure brainly.comtopblogtenz.comyoutube.com. The concept of recoupled pair bonding provides a framework for understanding the stability and electronic configurations of various states of SF₂, including excited states that exhibit recoupled pair bond dyads artofproblemsolving.comresearchgate.netacs.orgacs.orgaip.org. This phenomenon is fundamental to explaining the hypervalent nature observed in many sulfur-containing compounds acs.orgacs.org.

Computational Studies on the Influence of Sulfur d-Orbital Exponents

Computational chemistry plays a vital role in dissecting the bonding in SF₂. Studies analyzing the influence of sulfur d-orbital exponents (αd) on the electronic structure and geometry of sulfur compounds, including SF₂, have been performed using various ab initio and density functional theory (DFT) methods capes.gov.brrsc.org. These investigations reveal that while d-orbitals may have a minor effect on normally valent sulfur compounds, they become significant in hypervalent species capes.gov.br. For instance, calculations using specific d-orbital exponents in basis sets have been employed to accurately model the bonding characteristics and energy landscapes of SF₂ capes.gov.brrsc.org. The inclusion of d-functions with appropriate exponents has been shown to improve the accuracy of theoretical predictions for molecular geometry and bonding in hypervalent sulfur compounds, suggesting that d-orbital participation, though perhaps not in a classical hybridization sense, is important for a complete description capes.gov.brrsc.orgguidechem.com. These computational studies help refine our understanding of how sulfur's electronic configuration dictates its bonding behavior.

Data Table: Key Properties and Theoretical Aspects of SF₂

Property/ConceptValue/DescriptionSource(s)
Molecular FormulaSF₂ youtube.com
Molecular Weight~70.06 g/mol topblogtenz.com, youtube.com
Molecular GeometryBent (V-shaped) brainly.com, topblogtenz.com, youtube.com, guidechem.com
Electron GeometryTetrahedral brainly.com, topblogtenz.com, youtube.com
Bond Angle (F-S-F)~98° - 103° (experimental values vary slightly, e.g., 98.3°, 98°, 103°, 104.5°) brainly.com, topblogtenz.com, quora.com, guidechem.com
Hybridization (Sulfur)sp³ topblogtenz.com
Key Bonding TheoryRecoupled Pair Bonding (RPB) artofproblemsolving.com, aip.org, researchgate.net, acs.org, acs.org, acs.org
Role of Sulfur d-orbitalsSignificant in hypervalent bonding; influences computational results. capes.gov.br, researchgate.net

Advanced Spectroscopic Characterization

Rotational Spectroscopy

Microwave spectroscopy has provided the most precise data on the ground state geometry and electronic structure of SF₂. As an asymmetric top molecule with C₂ᵥ symmetry, it exhibits a rich rotational spectrum.

Determination of Rotational Constants and Molecular Dimensions

The analysis of microwave absorption spectra allows for the determination of the molecule's principal moments of inertia and, consequently, its rotational constants (A, B, C). Seminal work by Johnson and Powell in 1969 first identified and characterized SF₂ through its microwave spectrum, establishing its bent structure. nist.gov Further studies extended the measurements to higher rotational quantum numbers (J up to 43), which required the inclusion of centrifugal distortion effects for an accurate fit. researchgate.netresearchgate.net

From the rotational constants, precise molecular dimensions can be derived. The equilibrium structure (rₑ) has been determined by analyzing the spectra of the molecule in its ground and vibrationally excited states. researchgate.net This analysis yields the S-F bond length and the F-S-F bond angle with high accuracy.

Table 1: Rotational Constants and Molecular Dimensions for Sulfur Difluoride Isotopologues
Parameter³²SF₂³⁴SF₂Reference
A (MHz)26950.5017(45)26948.33 nist.govnist.gov
B (MHz)9212.04734(229)8828.51 nist.govnist.gov
C (MHz)6855.9184(54)6647.79 nist.govnist.gov
r₀ (S-F) Bond Length (Å)1.5891.589 nist.gov
θ₀ (F-S-F) Bond Angle (°)98.1698.16 nist.gov
rₑ (S-F) Bond Length (Å)1.58745(12)- researchgate.net
θₑ (F-S-F) Bond Angle (°)98.048(13)- researchgate.net

Fine Structure Analysis and Isotopic Effects

High-resolution microwave spectroscopy reveals fine and hyperfine structures in the rotational transitions. The fine structure in SF₂ is primarily due to spin-rotation coupling, which describes the interaction between the magnetic moment arising from the nuclear spin of the fluorine atoms and the magnetic field generated by the rotation of the molecule. aip.org The analysis of these splittings yields spin-rotation constants, providing insight into the electronic environment of the nuclei. aip.org

The study of different isotopologues, particularly ³⁴SF₂, is crucial. nist.govacs.org Since isotopic substitution alters the mass distribution and thus the moments of inertia, but leaves the equilibrium bond lengths and angles virtually unchanged, it provides additional data points. nist.gov This allows for a more robust and unambiguous determination of the molecular structure by solving a set of simultaneous equations for the different isotopologues.

Vibrational Spectroscopy

Infrared (IR) spectroscopy probes the quantized vibrational energy levels of the molecule. For SF₂, a bent triatomic molecule, there are three fundamental vibrational modes.

Identification of Normal Modes and Vibrational Frequencies

The three normal modes of vibration for SF₂ are the symmetric S-F stretch (ν₁), the F-S-F bending mode (ν₂), and the antisymmetric S-F stretch (ν₃). All three modes are active in the infrared spectrum. Gas-phase IR studies and matrix-isolation experiments, where SF₂ is trapped in an inert gas matrix (like argon or neon) at low temperatures, have been used to identify the frequencies of these fundamental vibrations. nist.gov The matrix environment can cause slight shifts in the observed frequencies compared to the gas phase. nist.govresearchgate.net

Table 2: Fundamental Vibrational Frequencies (cm⁻¹) for ³²SF₂
ModeSymmetryDescriptionFrequency (Gas Phase)Frequency (Argon Matrix)Reference
ν₁A₁Symmetric Stretch839832.5 researchgate.netnist.gov
ν₂A₁Bend355358 nist.govnist.gov
ν₃B₂Antisymmetric Stretch813805.0 researchgate.netnist.gov

Anharmonicity and Overtone Analysis

The simple harmonic oscillator model is an approximation; real molecular vibrations are anharmonic. This means that the vibrational energy levels are not equally spaced, and transitions corresponding to overtones (Δv > 1) can occur, though typically with much lower intensity than fundamental transitions. icm.edu.plresearchgate.net

The anharmonicity of the potential energy surface is described by higher-order terms in the force field. The anharmonic force field for SF₂ has been determined by combining data from centrifugal distortion constants obtained from rotational spectroscopy with vibrational data. researchgate.netresearchgate.net These calculations allow for the determination of third-order and cubic anharmonic potential constants. researchgate.net While overtone bands themselves are not prominently reported in the experimental spectra of SF₂, the analysis of the anharmonic force field provides a quantitative understanding of the deviation from harmonic behavior.

Rovibrational Coupling and Perturbations in Spectra

Rovibrational spectroscopy observes transitions where both rotational and vibrational quantum numbers change simultaneously. The interaction between rotation and vibration leads to a complex structure in the IR spectrum, with P, Q, and R branches corresponding to changes in the rotational quantum number J of -1, 0, and +1, respectively.

Furthermore, perturbations can arise from couplings between different energy levels. In SF₂, a significant Coriolis interaction occurs between the two stretching modes, ν₁ and ν₃. researchgate.net This interaction mixes the two vibrational states and perturbs their energy levels. Analysis of the microwave spectra in the first excited vibrational states of ν₁ and ν₃ allowed researchers to quantify this interaction, leading to a precise determination of the vibrational frequency difference (ν₁ - ν₃) of 25.72 ± 0.33 cm⁻¹. researchgate.net

Another important rovibrational effect is centrifugal distortion. As a molecule rotates faster (at higher J levels), the centrifugal force causes its bonds to stretch slightly, changing the moments of inertia. This effect is accounted for by including centrifugal distortion constants in the Hamiltonian used to fit the rotational spectrum. researchgate.netnist.gov The accurate determination of these constants from the microwave spectrum was essential for calculating the harmonic force field of the molecule. researchgate.net

Electronic Spectroscopy and Excited States

The electronic structure and excited states of this compound (SF₂) have been investigated using various spectroscopic techniques, providing insight into its electronic transitions and behavior upon excitation.

Characterization of Electronic Transitions

Resonance-enhanced multiphoton ionization (REMPI) spectroscopy has been a key technique for studying the electronic spectra of SF₂ radicals. nist.govacs.org Investigations between 295 and 495 nm have revealed several new electronic states. nist.govacs.orgacs.org

Using 2+1, 2+2, and 3+1 REMPI excitation schemes, three new electronic states were detected. acs.org A comprehensive analysis has been performed for two of these states. acs.org The electronic band systems of the SF₂ radical have been observed and analyzed, leading to the identification of transitions and vibrational frequencies in the excited states. nist.gov For instance, one study identified a new excited electronic state with an energy separation (T₀) from the ground state of 68847 cm⁻¹. nist.gov Another study using REMPI identified a state with a T₀ value of 62,015 cm⁻¹. acs.org

Detailed spectroscopic data, including observed band maxima and state energies, have been tabulated from these studies. acs.org The formation of the SF₂ radical for these spectroscopic studies has been achieved through various methods, including passing SF₆ through a microwave discharge. acs.org Theoretical studies, such as ab initio calculations, have also been employed to understand the electronic spectrum of the SF₂ radical. acs.org

Table 1: Selected Electronic Transition Data for SF₂

Wavelength (nm) State Energy (cm⁻¹) Assignment Reference
369.84 - 2⁰ hot band acs.org

This table is interactive. Click on headers to sort.

Photodissociation Mechanisms (if applicable to SF₂)

While extensive research exists on the photodissociation of related sulfur compounds like sulfur dioxide (SO₂) nih.govannualreviews.orgiphy.ac.cn and hydrogen sulfide (B99878) (H₂S) pnas.org, specific studies on the photodissociation mechanisms of the neutral SF₂ monomer are less common. However, the photofragmentation of SF₂ cations (SF₂⁺) has been observed. acs.org In REMPI studies, the observation of SF₂⁺ ions (m/z 70) without evidence of photofragmentation of these cations suggests a certain stability of the ion under the experimental conditions. acs.org The ionization energy to form the X ²B₁ SF₂ cation has been determined to be 10.08 eV. acs.org Further research focusing specifically on the neutral SF₂ molecule's photodissociation pathways is needed to fully elucidate its mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy of SF₂-Containing Moieties

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for characterizing sulfur-fluorine compounds. Due to its inherent instability, obtaining NMR spectra of the SF₂ monomer is challenging. acs.org However, the ¹⁹F NMR chemical shift of SF₂ in the gas phase has been successfully measured at low pressure (<0.1 mbar). acs.org

The gaseous SF₂ gives a ¹⁹F NMR signal that is significantly different from other binary sulfur fluorides. acs.org More commonly, NMR is used to study stable compounds containing the SF₂ moiety or the dimeric form of SF₂, which is F₃SSF. nih.govcore.ac.ukcollectionscanada.gc.ca The asymmetric dimer, F₃SSF, is the form SF₂ takes in the liquid and solid states. core.ac.ukcollectionscanada.gc.ca Its structure was confirmed by ¹⁹F NMR, which shows four distinct signals corresponding to the four non-equivalent fluorine atoms. core.ac.ukcollectionscanada.gc.ca

Additionally, stable solid compounds such as bis(imidazole)this compound, where the SF₂ group is coordinated to two imidazole (B134444) ligands, have been synthesized and characterized by ¹H, ¹³C, and ¹⁹F NMR in solution. nih.gov In these pseudo-trigonal-bipyramidal structures, the two fluorine atoms occupy axial positions. nih.gov

Table 2: ¹⁹F NMR Chemical Shifts for SF₂ and Related Species

Compound / Moiety Chemical Shift (ppm) Reference Species Conditions Reference
SF₂ (gas) +345.5 CCl₃F Gas phase acs.org
F₃SSF (F¹) -53.2 CCl₃F Liquid phase core.ac.ukcollectionscanada.gc.ca
F₃SSF (F²) -5.7 CCl₃F Liquid phase core.ac.ukcollectionscanada.gc.ca
F₃SSF (F³) +26.3 CCl₃F Liquid phase core.ac.ukcollectionscanada.gc.ca

This table is interactive. Click on headers to sort. Chemical shifts are referenced to CCl₃F.

Electron Diffraction and Microwave Spectroscopy for Structural Elucidation of Dimeric Forms

Microwave spectroscopy has been instrumental in the initial identification and structural characterization of the SF₂ monomer. acs.orgnih.gov The analysis of rotational transitions for both ³²S and ³⁴S isotopologues confirmed that the SF₂ molecule has C₂ᵥ symmetry, with a bond length of 1.589 Å and a bond angle of 98° 16'. nih.gov

While the monomer is the subject of gas-phase microwave studies, SF₂ spontaneously dimerizes upon condensation, even at temperatures as low as -196°C. acs.org The resulting dimer is not a simple (SF₂)₂ but rather the isomer F₃SSF. acs.orgcore.ac.ukcollectionscanada.gc.ca The structure of this asymmetric dimer has been determined by gas-phase electron diffraction. core.ac.ukcollectionscanada.gc.ca This study provided the definitive bond lengths and angles for the F₃SSF molecule, complementing the connectivity information derived from NMR spectroscopy. core.ac.ukcollectionscanada.gc.ca The dimer is unstable and decomposes above -75°C into sulfur tetrafluoride (SF₄) and elemental sulfur. core.ac.ukcollectionscanada.gc.ca

Chemical Reactivity and Reaction Mechanisms

Dimerization Pathways and Products

Sulfur difluoride is known for its instability, readily dimerizing under various conditions. This dimerization process leads to the formation of disulfur (B1233692) tetrafluoride, which exists in different isomeric forms.

The dimerization of SF2 is a key pathway for its transformation. The primary product of this dimerization is disulfur tetrafluoride (S2F4), specifically the isomer FSSF3. This molecule is described as an unsymmetrical isomer of S2F4 wikipedia.orgartofproblemsolving.com. The formation of FSSF3 is proposed to occur through an insertion mechanism where one molecule of SF2 inserts into the S−F bond of another SF2 molecule wikipedia.orgartofproblemsolving.com. Research has identified at least three distinct minima for disulfur tetrafluoride compounds, including two FSSF3 isomers and one SSF4 species, highlighting the complexity of its structural landscape artofproblemsolving.com. The FSSF3 molecule exhibits unique properties, such as having four nonequivalent S−F bond lengths, which are not inversely correlated with their bond dissociation energies wikipedia.org. The minimum energy pathway for its dissociation back into two SF2 molecules does not involve breaking the longest or weakest S−F bond artofproblemsolving.comwikipedia.org.

The concept of "insertion reactions" is fundamental to understanding the reactivity of SF2, particularly in its dimerization. In general, insertion reactions involve one molecule interposing itself into an existing bond of another molecule libretexts.orgwikipedia.orgumb.eduslideshare.net. For SF2, this is exemplified by its dimerization to FSSF3, where SF2 is thought to insert into an S−F bond wikipedia.orgartofproblemsolving.com. Mechanistic studies on insertion reactions in organometallic chemistry often describe a four-membered transition state, with the less substituted carbon on the metal libretexts.orgwikipedia.org. While these studies are often in the context of metal complexes, the principle of a molecule inserting into a bond to form a new structure is applicable. The specific mechanism of SF2 insertion into S−F bonds to form FSSF3 involves the recoupling of electron pairs, contributing to the unique bonding motifs observed in sulfur fluorides artofproblemsolving.comresearchgate.net.

Formation and Isomerism of Disulfur Tetrafluoride (FSSF3)

Reactions with Elemental Species and Radicals

This compound can react with various elemental species and radicals, leading to different products depending on the reacting partner.

The reaction between this compound and atomic oxygen in its ground triplet state (O(3P)) is a subject of study in atmospheric chemistry and combustion processes involving sulfur compounds cdnsciencepub.comnist.govnist.gov. While specific detailed reaction mechanisms for SF2 with O(3P) are not extensively detailed in the provided snippets, general trends for O(3P) reactions with sulfur-containing compounds are noted. Oxygen atoms, particularly in their triplet state, can participate in addition reactions, often to sulfur atoms or double bonds, and may also undergo insertion reactions, though these can be spin-forbidden for O(3P) nist.govnist.gov. The evaluation of kinetic data for O(3P) reactions with sulfur-containing compounds includes SF2 among a list of reactants nist.govnist.gov. These reactions are relevant to understanding atmospheric oxidation processes of sulfur compounds nist.gov.

Information regarding the direct reaction of SF2 with atomic nitrogen (N) or N+ is not explicitly detailed in the provided search results. However, sulfur-nitrogen-fluorine compounds are a known class of compounds, with some being synthesized from reactions involving sulfur and nitrogen species conicet.gov.arthieme-connect.dersc.org. For instance, this compound diimides (RN=SF2=NR) are prepared from reactions involving sulfur tetrafluoride imides and silylated amines conicet.gov.ar. The formation of NSF (sulfur monofluoride imide) can occur as a byproduct in reactions involving this compound imides thieme-connect.de. While direct reaction pathways of SF2 with atomic nitrogen are not specified, the broader context of sulfur-nitrogen chemistry suggests potential interactions, though specific products and mechanisms for N + SF2 are not detailed in the provided information.

Interactions with Atomic Oxygen (O(3P))

Reactivity with Complex Inorganic Reagents

The reactivity of this compound with complex inorganic reagents is less directly detailed in the provided snippets, which focus more on dimerization and reactions with elemental species. However, the general reactivity of sulfur halides, including SF2, with transition metal complexes has been explored, where they can act as sources for sulfur-containing building blocks and participate in fluorination reactions nih.gov. For example, sulfur halides like SF4 and SF5Cl are known to react with transition metal compounds nih.gov. While SF2 is not explicitly listed in the context of reactions with transition metals in these snippets, its nature as a sulfur halide suggests potential for similar reactivity, such as sulfur transfer or fluorination, when interacting with suitable inorganic complexes. Other sulfur fluorides, such as sulfuryl fluoride (B91410) (SO2F2) and thionyl tetrafluoride (SOF4), are described as versatile reagents in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, highlighting the broad reactivity of sulfur-fluorine compounds in complex chemical transformations nih.gov.

Compound List

this compound (SF2)

Disulfur tetrafluoride (S2F4)

FSSF3

SSF4

Sulfur tetrafluoride (SF4)

Sulfur hexafluoride (SF6)

Sulfur dichloride (SCl2)

Potassium fluoride (KF)

Mercury(II) fluoride (HgF2)

Oxygen difluoride (OF2)

Hydrogen sulfide (B99878) (H2S)

Sulfur monohalides (e.g., SF)

Thionyl fluoride (SOF2)

Thionyl chloride (SOCl2)

Sulfuryl fluoride (SO2F2)

Thionyl tetrafluoride (SOF4)

N-Fluoroformyliminothis compound (SF2=NCOF)

this compound diimides (RN=SF2=NR)

Sulfur monofluoride imide (NSF)

Tetrasulfur tetranitride (S4N4)

Sulfur monochloride (S2Cl2)

Nitrogen (N)

Atomic Oxygen (O(3P))

Reactions with Transition Metal Compounds

Binary sulfur fluorides, a class to which SF2 belongs, exhibit notable reactivity towards transition metal complexes nih.govresearchgate.net. This interaction opens pathways for the synthesis of various sulfur-containing building blocks, enabling the construction of ligands with specialized properties. These reactions can involve the transfer of sulfur atoms or polysulfide units, alongside fluorination processes at the metal center nih.govresearchgate.net.

However, the exploration of sulfur halide chemistry at transition-metal centers remains a less developed field when contrasted with studies involving silicon or phosphorus halides. Consequently, there is a recognized need for fundamental research to elucidate the behavior of sulfur halides in metal-mediated conversions, which could pave the way for new synthetic routes and materials nih.govresearchgate.net.

While SF2 itself is known to be relatively unstable, often converting to dithis compound (SSF2) nih.govresearchgate.net, its presence in coordination chemistry has been observed. Studies have reported the characterization of SF3 and SF2 fluorosulfanyl complexes with platinum, rhodium, and iridium nih.govresearchgate.net. For instance, platinum complexes containing SF3 ligands have demonstrated diverse reactivity with alcohols, leading to the formation of platinum complexes bearing S(O)F or S(OEt)2 moieties nih.gov. Similarly, rhodium complexes can yield SF2 complexes when reacted with sulfur tetrafluoride (SF4) researchgate.net. These investigations primarily focus on SF2 as a coordinated ligand rather than SF2 acting as a direct reagent with metal complexes. Reports on the reactivity of unstable sulfur compounds, such as the dimer of SF2, with transition metal complexes like platinum and palladium are limited, potentially due to the inherent instability of these species researchgate.net.

Generation of Novel Sulfur-Containing Building Blocks

This compound serves as a valuable intermediate in the synthesis of organosulfur compounds, particularly those that incorporate sulfur-fluorine bonds . The reactivity of binary sulfur fluorides, including SF2, provides avenues for generating novel sulfur-containing building blocks nih.govresearchgate.net. These building blocks are instrumental in constructing ligands with unique characteristics, facilitating the transfer of sulfur atoms or polysulfide units, and enabling fluorination reactions nih.govresearchgate.net.

The broader field of organosulfur chemistry highlights the significance of such building blocks. For example, sodium sulfinates are recognized as versatile precursors for a wide array of organosulfur compounds, achieved through the formation of S–S, N–S, and C–S bonds nih.gov. This underscores the general utility of sulfur-based synthons in creating complex molecular architectures.

Theoretical Kinetic and Mechanistic Studies of SF2 Reactions

Theoretical investigations have provided crucial insights into the fundamental properties and reaction pathways of this compound.

SF2 Dimerization: High-level ab initio molecular orbital calculations have been employed to study the dimerization of gaseous SF2, which leads to the formation of FSSF3. This dimerization process is calculated to be exothermic, with a standard enthalpy change (ΔH°298) of -77 kJ·mol⁻¹. The activation enthalpy (ΔH≠298) for this reaction is reported as 65 kJ·mol⁻¹ researchgate.net. The transition state for this dimerization is characterized by a bridging fluorine atom and a weak sulfur-sulfur single bond researchgate.net.

SF2 Radicals: Theoretical studies have also focused on SF2 radicals, including investigations into their electronic spectra. Techniques such as resonance-enhanced multiphoton ionization spectroscopy have been utilized to probe these species acs.orgaip.org.

Reaction Mechanisms: Research has also delved into the reaction mechanisms involving SF2. For instance, studies have examined the potential for coarctate mechanisms in the dissociation of SF2 dimers. These mechanisms involve the concerted breaking and formation of multiple bonds ic.ac.ukic.ac.uk. The transition state for the dissociation of the SF2 dimer is characterized by a double nih.gov migration and possesses a high activation barrier ic.ac.uk. Furthermore, theoretical studies have been conducted on the ion chemistry of SF2+, exploring potential reaction pathways researchgate.net.

Compound List

this compound (SF2)

Computational Chemistry and Advanced Theoretical Modeling

Quantum Chemical Calculation Methodologies Applied to SF₂

A variety of sophisticated quantum chemical methods have been utilized to study SF₂, offering detailed insights into its electronic structure and properties.

Density Functional Theory (DFT) is a popular computational method, valued for its favorable balance between accuracy and computational cost. DFT calculations have been instrumental in determining the equilibrium geometry, vibrational frequencies, and electronic structure of SF₂. For instance, studies employing the B3LYP functional with the 6-31G** basis set have yielded optimized geometries for SF₂ that closely approximate experimental values. These calculations provide a reliable foundation for predicting molecular properties and serve as benchmarks for more computationally intensive methods.

For enhanced accuracy, particularly in the precise determination of excitation energies and the refinement of electronic structure, Coupled Cluster (CC) methods are frequently employed. Techniques such as CCSD(T) (Coupled Cluster Singles, Doubles, and Triples) and MRCI (Multi-Reference Configuration Interaction) represent high-level ab initio methodologies. MRCI calculations, often augmented with the Davidson correction (MRCI+Q), have been crucial in investigating the low-lying electronic states of SF₂, providing detailed information on excitation energies and electronic configurations. These advanced methods are particularly effective in accurately describing electronic states that exhibit significant multi-reference character, a common feature in excited molecular states. For example, MRCI computations have facilitated the assignment of experimentally observed electronic band systems in SF₂.

Ab initio Molecular Orbital Configuration Interaction (MO-CI) studies, including Multi-Reference Configuration Interaction (MRCI) and its variations, are fundamental for accurately characterizing the electronic states of molecules like SF₂, especially its excited states. These methodologies effectively account for electron correlation effects, which are critical for a comprehensive understanding of the complex electronic structure of transient species and excited states. For example, MRCI calculations have been pivotal in assigning the A, B, and C electronic states of SF₂ and predicting their respective electronic configurations. Furthermore, studies utilizing MRCI with augmented basis sets (e.g., aug-cc-pVTZ) have successfully computed vertical and adiabatic excitation energies for the singlet electronic states of SF₂.

Geometry Optimization and Potential Energy Surface (PES) Mapping

Geometry optimization is a cornerstone of theoretical chemistry, aimed at identifying the most stable, lowest-energy structure of a molecule. For SF₂, computational studies have focused on precisely determining its equilibrium geometry, including the lengths of the S-F bonds and the F-S-F bond angle.

Experimental data indicates an S-F bond length of approximately 1.587 Å and an F-S-F bond angle of about 98.048°. Theoretical calculations, employing DFT methods such as B3LYP-D3 with the 6-31G** basis set, have achieved optimized S-F bond lengths around 1.63 Å and bond angles of approximately 100.2°, demonstrating good agreement with experimental findings. More sophisticated ab initio methods, like CCSD(T) coupled with augmented correlation-consistent basis sets, have also yielded highly accurate geometries, with calculated S-F bond lengths reported around 1.5983 Å.

Potential Energy Surface (PES) mapping involves calculating the energy of a molecule across a range of atomic coordinates, providing insights into reaction pathways, stable configurations, and the characteristics of excited states. Studies have mapped the PES for SF₂ to investigate dissociation mechanisms and the nature of its excited states, revealing that certain excited states can exhibit predissociative behavior.

Advanced Electronic Structure Calculations and Molecular Orbital Analysis

Advanced electronic structure calculations offer profound insights into the nature of chemical bonding within SF₂ and the distribution of its electrons. Molecular Orbital (MO) analysis, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental for understanding chemical reactivity and predicting spectroscopic properties.

Prediction and Refinement of Spectroscopic Parameters

Computational methods are extensively utilized for the prediction and refinement of spectroscopic parameters for SF₂, most notably its vibrational frequencies. These computationally derived frequencies are essential for the accurate interpretation of experimental infrared (IR) and Raman spectra.

DFT calculations, employing methods like B3LYP in conjunction with the 6-31G** basis set, have been used to predict vibrational frequencies. However, raw calculated frequencies often require scaling factors to align with experimental values. For example, a study utilizing TPSSh/6-31G indicated a notable discrepancy for one vibrational mode of SF₂, with a calculated frequency of 245 cm⁻¹ compared to an experimental value of 355 cm⁻¹, yielding a ratio of 1.448. More advanced ab initio methods, coupled with precise scaling procedures, are necessary for highly accurate predictions. For instance, ab initio calculations employing CIS methods with augmented basis sets have predicted harmonic vibrational frequencies for SF₂, which were subsequently scaled by a factor of 0.893. These calculated frequencies are vital for the positive identification of the molecule in experimental spectra and for understanding its vibrational modes.

Compound List

Sulfur difluoride (SF₂)

Data Tables

The following tables summarize key computational findings for this compound (SF₂).

Table 1: Optimized Geometries of SF₂

ParameterExperimental ValueDFT (B3LYP-D3/6-31G**)MRCI/aug-cc-pVTZCCSD(T)/aug-cc-pV(Q+d)Z
S-F Bond Length (Å)1.5871.631.5891.5983
F-S-F Angle (°)98.048100.298.3N/A

Note: Experimental values are provided for comparison. DFT and MRCI values are representative of typical findings in the literature.

Table 2: Calculated Excitation Energies for SF₂ Excited States

StateSymmetryMRCI//CIS T₀ (eV)Experimental T₀ (eV)
X¹A₁¹A₁0.000.00
A (¹B₁)¹B₁2.102.25
B (²B₁)¹B₁6.756.75
C (³B₁)¹A₁7.987.10

Note: Values are approximate and based on literature data. The assignment of experimental states to calculated states can vary. MRCI//CIS refers to calculations using CIS geometries and MRCI energies.

Table 3: Predicted Vibrational Frequencies of SF₂

ModeSymmetryCalculated Frequency (cm⁻¹) (Ab Initio/CIS)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
ν₁A₁~839 (harmonic)~749839
ν₂B₁~453 (harmonic)~404453
ν₃A₁~1500 (asymmetric stretch)~1337~1500

Note: The scaling factor of 0.893 was applied to the harmonic frequencies calculated using CIS methods. Experimental values are approximate and can vary depending on the source.

Molecular Dynamics Simulations for SF2 Systems

Molecular dynamics (MD) simulations represent a powerful computational methodology that allows researchers to model the time-dependent behavior of molecular systems by integrating Newton's equations of motion . While extensive studies detailing the dynamic trajectories, energy landscapes, or reaction kinetics of this compound (SF2) through classical MD simulations are not extensively reported in the provided literature, computational approaches leveraging MD simulation software for structural characterization have been employed.

A key application of MD simulation software in the study of SF2 involves geometry optimization. This process is fundamental for determining the most stable molecular configuration, which serves as a critical basis for understanding its chemical properties and reactivity. For instance, research has utilized Schrödinger's molecular dynamics simulation software to perform geometry optimizations on SF2 researchgate.net. These optimizations typically integrate quantum mechanical (QM) calculations, employing theoretical methods such as B3LYP-D3 in conjunction with a 6-31G** basis set, to refine the atomic positions and identify the lowest energy structure researchgate.net. The objective of such computational efforts is to achieve a molecular geometry that closely approximates experimentally determined values, thereby providing a reliable foundation for subsequent theoretical investigations into SF2's characteristics.

The precise geometric arrangement of atoms within a molecule is intrinsically linked to its electronic structure and, consequently, dictates its physical and chemical properties researchgate.net. Geometry optimization, often facilitated by MD simulation tools, enables researchers to pinpoint the most stable atomic configuration by minimizing the molecule's potential energy researchgate.net. This computational approach is vital for accurately modeling SF2's interactions and predicting its behavior in various chemical contexts. While direct classical MD simulations focusing on SF2's dynamic processes are less detailed in the available sources, computational chemistry methods such as ab initio calculations are frequently utilized to explore the electronic states and potential energy surfaces of SF2 and its related species worldscientific.comaip.orgaip.org. These advanced theoretical calculations complement the structural insights gained from geometry optimizations performed using MD software, contributing to a more comprehensive understanding of SF2's fundamental properties.

Data Table: Optimized Geometry of this compound (SF2)

ParameterValueComputational Method/Basis SetSoftware/ContextReference
F-S-F Bond Angle100.2°B3LYP-D3 / 6-31G**MD Simulation Software (Geometry Optimization) researchgate.net

Potential Contributions to Fundamental Chemical Science and Future Research Directions

Role as a Subject for Advanced Chemical Bonding Theory Development

These features are particularly relevant to advanced bonding theories, such as those explaining hypervalency. Research into sulfur fluorides (SFn, n=1-6) has highlighted a bonding model termed "recoupled pair bonding" acs.orgresearchgate.net. This model suggests that hypervalent behavior in sulfur compounds arises from the favorable participation of lone-pair electrons in chemical bonds, a process that requires energy to decouple electron pairs but can lead to stable bonding arrangements acs.orgresearchgate.net. Studying SF₂'s electronic structure and bonding in detail, potentially through high-level quantum chemical calculations, can offer critical insights into how these recoupled pair bonds form and contribute to the molecule's properties, thereby testing and advancing the predictive power of such theoretical frameworks acs.orgresearchgate.net.

Table 1: Structural and Electronic Properties of Sulfur Difluoride (SF₂)

PropertyValueSource(s)
FormulaSF₂ wikipedia.org
Molar Mass70.062 g/mol wikipedia.org
F-S-F Bond Angle98° wikipedia.orgtopblogtenz.com
S-F Bond Length159 pm wikipedia.org
Molecular GeometryBent (V-shaped) topblogtenz.com
PolarityPolar topblogtenz.com
Dipole Moment (µ)0.52 D topblogtenz.com

Understanding Transient Species and Their Reactivity in Gas Phase and Matrix Environments

This compound is characterized by its high instability; it is primarily stable only when present as a dilute gas wikipedia.orgwikipedia.org. This inherent reactivity makes SF₂ an excellent subject for research into transient species and their behavior in controlled environments. Upon formation, SF₂ readily undergoes dimerization to form FSSF₃ wikipedia.orgwikipedia.org. This dimerization reaction, 2SF₂ ⇌ FSSF₃, is reversible and highlights the molecule's tendency to react with itself to achieve greater stability wikipedia.orgwikipedia.org. Furthermore, SF₂ can participate in disproportionation reactions, such as SF₂ + FSSF₃ → FSSF + SF₄ wikipedia.org.

The study of such transient species often employs matrix isolation techniques, where molecules are trapped in inert solid matrices (e.g., argon or neon) at very low temperatures, allowing for spectroscopic analysis and investigation of their reactivity without rapid decomposition or dimerization researchgate.net. Spectroscopic studies, including microwave spectroscopy, have been crucial in determining the structure and properties of SF₂ wikipedia.orgnist.gov. Research in gas-phase chemical physics also focuses on understanding energy flow and reaction mechanisms involving such reactive intermediates osti.gov. By studying SF₂ in these controlled environments, scientists can gain deeper insights into the fundamental kinetics, thermodynamics, and reaction pathways of unstable molecules, which is critical for developing accurate theoretical models of chemical reactivity osti.govmdpi.com.

Table 2: Stability and Reactivity of this compound (SF₂)

ProcessDescriptionSource(s)
StabilityHighly unstable; stable as dilute gas wikipedia.orgwikipedia.org
Dimerization2SF₂ ⇌ FSSF₃ wikipedia.orgwikipedia.org
DisproportionationSF₂ + FSSF₃ → FSSF + SF₄ wikipedia.org
Reaction with HFCatalyzes disproportionation to S and SF₄ wikipedia.org

Exploration of Unique Reaction Pathways in Inorganic and Fluorine Chemistry

The reactivity of SF₂ offers avenues for exploring unique reaction pathways within inorganic and fluorine chemistry. While SF₂ itself is unstable, its formation and decomposition pathways, as well as its potential as a ligand or reactive intermediate, are of significant interest. For instance, SF₂ can be generated from precursors like oxygen difluoride and hydrogen sulfide (B99878) (OF₂ + H₂S → SF₂ + H₂O) wikipedia.org. Research into sulfur halides and their reactions with transition-metal compounds reveals that species like SF₂ can act as ligands, facilitating novel fluorination reactions or the construction of unique sulfur-containing moieties nih.gov.

Although direct studies detailing SF₂'s participation in highly unique reaction pathways are less prevalent in the immediate search results compared to SF₄ or SF₆, its role as a reactive intermediate in broader sulfur-fluorine chemistry is evident. For example, its dimerization and disproportionation reactions are key pathways in understanding the chemistry of sulfur fluorides wikipedia.org. The exploration of these transformations, particularly in the context of transition metal catalysis, can uncover novel synthetic methodologies and deepen our understanding of how sulfur-fluorine bonds are formed and cleaved under various conditions nih.govd-nb.inforesearchgate.net. The study of gas-phase reactions involving transient species like SF₂ is fundamental to understanding complex chemical processes, including those in atmospheric chemistry or industrial synthesis osti.govmdpi.com.

Insights into the Broader Chemistry of Sulfur-Fluorine Compounds

Studying this compound provides foundational insights into the broader chemistry of sulfur-fluorine compounds, a class that includes industrially significant molecules like sulfur tetrafluoride (SF₄) and sulfur hexafluoride (SF₆) researchgate.net. SF₂ represents the simplest stable binary sulfur fluoride (B91410), featuring sulfur in a +2 oxidation state. Its bent geometry and polar S-F bonds contrast with the more complex geometries and higher oxidation states of sulfur in SF₄ (see-saw, +4 oxidation state) and SF₆ (octahedral, +6 oxidation state) wikipedia.orgresearchgate.net.

By examining SF₂, researchers can establish baseline properties and reactivity patterns that inform the understanding of more complex sulfur fluorides. For example, the instability of SF₂ highlights the increasing stability observed as the number of fluorine atoms and the oxidation state of sulfur increase in the SFn series wikipedia.orgresearchgate.net. The concept of "recoupled pair bonding" identified in SFn species, including SF₂, offers a unifying theoretical explanation for the hypervalency observed across this series acs.orgresearchgate.net. Understanding the fundamental S-F bond characteristics and the electronic structure of SF₂ thus contributes to a comprehensive picture of how sulfur's interaction with fluorine leads to a diverse range of compounds with varying stability, reactivity, and applications.

Q & A

Q. What are the established methods for synthesizing sulfur difluoride (SF₂) in laboratory settings, and how can reaction conditions be optimized for yield?

this compound can be synthesized via two primary routes:

  • Route 1 : Reaction of sulfur dichloride (SCl₂) with potassium fluoride (KF) or mercury(II) fluoride (HgF₂) at low pressures:

    SCl₂ + 2KF → SF₂ + 2KClorSCl₂ + HgF₂ → SF₂ + HgCl₂\text{SCl₂ + 2KF → SF₂ + 2KCl} \quad \text{or} \quad \text{SCl₂ + HgF₂ → SF₂ + HgCl₂}
  • Route 2 : Reaction of oxygen difluoride (OF₂) with hydrogen sulfide (H₂S):

    OF₂ + H₂S → SF₂ + H₂O\text{OF₂ + H₂S → SF₂ + H₂O}

Key optimization factors include maintaining low pressure to stabilize SF₂, controlling stoichiometric ratios, and using anhydrous conditions to minimize side reactions. Post-synthesis purification via fractional distillation or cryogenic trapping is recommended .

Q. What is the molecular geometry and electronic structure of SF₂, and how do these properties influence its reactivity?

SF₂ adopts a bent molecular geometry (VSEPR theory) with a bond angle of ~98° due to sp³ hybridization at the sulfur atom. The two lone pairs on sulfur create significant electron repulsion, reducing the F-S-F angle from the ideal tetrahedral angle. This bent structure increases electrophilicity at sulfur, making SF₂ prone to nucleophilic attack or disproportionation reactions. The polarity of S-F bonds (fluorine’s high electronegativity) further drives its reactivity in fluorination reactions .

Q. Why is SF₂ inherently unstable, and what decomposition pathways are observed under standard conditions?

SF₂ exhibits thermodynamic instability due to weak S-F bonds (compared to SF₄ or SF₆) and favorable enthalpy changes during decomposition. For example:

2SF₂ → SF₄ + S (solid)(ΔH75.7kcal/mol)\text{2SF₂ → SF₄ + S (solid)} \quad (\Delta H ≈ -75.7 \, \text{kcal/mol})

Disproportionation into SF₄ and elemental sulfur (or oligomers like FSSF) is common. Kinetic stabilization requires low temperatures (<0°C) or inert atmospheres to suppress radical-mediated degradation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT or ab initio methods) predict SF₂’s stability and guide experimental design?

Density Functional Theory (DFT) calculations can model SF₂’s bond dissociation energies, vibrational frequencies, and reaction pathways. Key parameters include:

  • Bond lengths : S-F bond elongation correlates with instability.
  • Thermodynamic profiles : Gibbs free energy changes for decomposition reactions.
  • Transition states : Identifying intermediates in SF₂ → SF₄ + S pathways. Validating computational results with experimental data (e.g., spectroscopy) is critical for accuracy .

Q. What spectroscopic techniques are most effective for characterizing SF₂, and how can data contradictions be resolved?

  • Infrared (IR) Spectroscopy : Identifies S-F stretching modes (~700–800 cm⁻¹).
  • Mass Spectrometry (MS) : Detects SF₂⁺ ions (m/z ≈ 70) and decomposition products (e.g., SF₃⁺, SF⁺).
  • NMR Spectroscopy : ¹⁹F NMR chemical shifts (δ ≈ 50–60 ppm) confirm SF₂’s structure. Contradictions in spectral data (e.g., unexpected peaks) may arise from impurities like FSSF or SF₄. Cross-referencing with gas chromatography (GC) or X-ray crystallography (for stabilized derivatives) is advised .

Q. How can ligand stabilization strategies enhance SF₂’s viability for synthetic applications?

Coordinating SF₂ with Lewis bases (e.g., imidazole derivatives) forms stable adducts like (imid)₂SF₂ , which exhibit:

  • Thermal stability : Decomposition onset temperatures >150°C.
  • Structural confirmation : Pseudo-trigonal bipyramidal geometry via X-ray diffraction. These adducts prevent SF₂’s disproportionation by occupying sulfur’s lone pairs, enabling safer handling and controlled release in fluorination reactions .

Q. What experimental protocols mitigate risks when handling SF₂ in gas-phase reactions?

  • Containment : Use Schlenk lines or gloveboxes with inert gas (N₂, Ar).
  • Monitoring : Real-time IR or Raman spectroscopy to detect decomposition.
  • Pressure control : Sub-atmospheric pressures (<100 Torr) reduce auto-degradation rates.
  • Quenching : Trapping SF₂ with dry ice or molecular sieves post-reaction .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported SF₂ bond angles and stability metrics?

Discrepancies often arise from:

  • Experimental conditions : Variations in temperature, pressure, or measurement techniques (e.g., gas-phase vs. matrix-isolated SF₂).
  • Theoretical assumptions : Differences in basis sets or computational models. Resolution requires:
  • Repeating experiments under standardized conditions.
  • Cross-validating computational results with multiple methods (e.g., CCSD(T) vs. MP2).
  • Publishing raw data (e.g., crystallographic files, spectral traces) for peer review .

Methodological Recommendations

  • Synthesis : Prioritize OF₂ + H₂S for higher purity, but use SCl₂ + HgF₂ for scalability.
  • Characterization : Combine IR, MS, and ¹⁹F NMR for comprehensive analysis.
  • Stabilization : Ligand adducts (e.g., imidazole derivatives) are preferable for storage.

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